6-chloro-N2,4-dimethylpyridine-2,3-diamine
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Overview
Description
6-chloro-N2,4-dimethylpyridine-2,3-diamine is a chemical compound with the molecular formula C7H10ClN3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N2,4-dimethylpyridine-2,3-diamine typically involves the chlorination of 2,4-dimethylpyridine followed by amination. One common method involves the use of phosphorus oxychloride for chlorination and subsequent reaction with ammonia or an amine source to introduce the amino groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N2,4-dimethylpyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions may produce halogenated or nitrated compounds .
Scientific Research Applications
6-chloro-N2,4-dimethylpyridine-2,3-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 6-chloro-N2,4-dimethylpyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4,6-dimethylpyridine-3-carbonitrile: Another pyridine derivative with similar structural features.
6-chloro-2,4-diaminopyrimidine: A pyrimidine derivative with similar functional groups.
Uniqueness
6-chloro-N2,4-dimethylpyridine-2,3-diamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of chlorine and amino groups makes it a versatile intermediate for various synthetic applications .
Properties
CAS No. |
1639116-70-3 |
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Molecular Formula |
C7H10ClN3 |
Molecular Weight |
171.63 g/mol |
IUPAC Name |
6-chloro-2-N,4-dimethylpyridine-2,3-diamine |
InChI |
InChI=1S/C7H10ClN3/c1-4-3-5(8)11-7(10-2)6(4)9/h3H,9H2,1-2H3,(H,10,11) |
InChI Key |
OJTPNPQPCYJAIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1N)NC)Cl |
Origin of Product |
United States |
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